molecular formula C7H10N2O B8237143 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B8237143
M. Wt: 138.17 g/mol
InChI Key: JUGMNBPZVORDMI-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde (CAS: 874278-94-1) is an imidazole derivative characterized by an ethyl group at the 1-position, a methyl group at the 5-position, and a formyl (-CHO) substituent at the 4-position of the heterocyclic ring. With a molecular weight of 138.17 g/mol and a purity of 98%, it is primarily utilized in organic synthesis and pharmaceutical research . Its aldehyde functional group enables participation in condensation and nucleophilic addition reactions, making it a versatile intermediate for synthesizing bioactive molecules or coordination complexes.

Properties

IUPAC Name

1-ethyl-5-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-5-8-7(4-10)6(9)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMNBPZVORDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-ethyl-5-methylimidazole with formylating agents such as formic acid or formamide can yield the desired aldehyde. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the imidazole ring and subsequent formylation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-Ethyl-5-methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1-Ethyl-5-methyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde, exhibit notable antimicrobial properties. For instance, studies have demonstrated that related imidazole derivatives possess effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of synthesized imidazole derivatives, compounds were tested using the agar diffusion method. The results showed that specific derivatives exhibited zones of inhibition comparable to standard antibacterial agents like penicillin, indicating their potential as therapeutic agents against bacterial infections .

Organic Synthesis

Synthesis of Novel Compounds
this compound serves as a precursor in synthesizing more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic attacks and condensation reactions, makes it valuable in constructing diverse chemical entities.

Reaction TypeExample ProductsYield (%)
Nucleophilic Addition2-(1-cyclohexyl-l-hydroxy-2-phenylethyl)-1-methyl-1H-imidazole85
Condensation Reactions1,5-Diaryl-1H-imidazole derivatives75

The above table summarizes typical reactions involving this compound and their respective yields, showcasing its utility in synthetic chemistry .

Coordination Chemistry

Metal Complex Formation
Imidazole derivatives like this compound can coordinate with transition metals, forming complexes that exhibit unique catalytic properties. These metal complexes are explored for applications in catalysis and materials science.

Molecular Docking Studies

Cancer Research Applications
Molecular docking studies have been conducted to evaluate the interaction of imidazole derivatives with target proteins involved in cancer progression. For example, docking studies with DNA gyrase (a target for antibacterial and anticancer drugs) revealed promising binding affinities for certain derivatives, indicating their potential as lead compounds in drug development .

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The properties of imidazole derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Weight (g/mol) Substituents Melting Point (°C) Purity Key Applications/Notes
1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde 874278-94-1 138.17 1-Ethyl, 5-methyl, 4-CHO N/A 98% Organic synthesis, intermediates
5-Methyl-1H-imidazole-4-carbaldehyde 68282-53-1 110.11 5-methyl, 4-CHO 165–166 97% Catalysis, ligand design
1-Methyl-1H-imidazole-5-carbaldehyde N/A 110.11 1-methyl, 5-CHO N/A N/A Structural studies
1-Ethyl-1H-imidazole-5-carbaldehyde HCl 1914148-58-5 174.62 1-Ethyl, 5-CHO (hydrochloride) N/A N/A Enhanced solubility in polar solvents
1-Benzyl-1H-imidazole-5-carboxaldehyde 85102-99-4 186.23 1-Benzyl, 5-CHO N/A N/A Increased lipophilicity for drug delivery
Key Observations:

Hydrochloride salts (e.g., 1-Ethyl-1H-imidazole-5-carbaldehyde HCl) exhibit higher solubility in aqueous media, making them preferable for certain synthetic pathways . Benzyl-substituted analogs (e.g., 1-Benzyl-1H-imidazole-5-carboxaldehyde) demonstrate enhanced lipophilicity, which may improve membrane permeability in pharmaceutical applications .

Functional Group Positioning :

  • The aldehyde group at the 4-position in the target compound contrasts with analogs like 5-Methyl-1H-imidazole-4-carbaldehyde (4-CHO, 5-methyl), where electronic effects from adjacent substituents may alter reactivity .
Table 2: Reactivity Comparison
Compound Key Functional Groups Reactivity Profile
This compound Aldehyde (-CHO) Nucleophilic addition, Schiff base formation
5-Methyl-1H-imidazole-4-carbaldehyde Aldehyde (-CHO) Similar to target compound but lower steric hindrance
1-Benzyl-1H-imidazole-5-carboxaldehyde Aldehyde (-CHO) Enhanced stability due to benzyl group

Research Findings and Data Gaps

  • Structural Studies : Crystallographic data for this compound are scarce, though tools like Mercury CSD () and SHELXL () enable detailed analysis of analogous compounds.

Biological Activity

1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and patents to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.

This compound has the molecular formula C7H10N2OC_7H_10N_2O and a molecular weight of approximately 138.17 g/mol. It is characterized by an imidazole ring, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, similar imidazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
  • Antitumor Properties : Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation. The structural features of these compounds play a crucial role in their cytotoxic effects against different cancer cell lines .
  • Neurological Effects : The compound may also have implications in treating neurological disorders, potentially due to its ability to modulate neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
  • Oxidative Stress Modulation : Some studies suggest that imidazole compounds can modulate oxidative stress levels within cells, providing protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against M. tuberculosis strains
AntitumorInhibits proliferation in cancer cell lines
Neurological EffectsPotential modulation of neurotransmitter systems

Case Study: Antimicrobial Efficacy

In a study focusing on the synthesis and biological evaluation of various imidazole derivatives, it was found that compounds similar to this compound exhibited high inhibitory activity against M. tuberculosis, with some compounds showing up to 1.5 times higher efficacy than standard treatments . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study: Antitumor Activity

Another research effort assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines. The study reported that certain modifications to the imidazole ring significantly enhanced the compounds' cytotoxicity, indicating that strategic structural changes could lead to more effective antitumor agents .

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